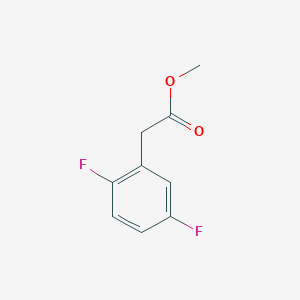

Methyl 2-(2,5-difluorophenyl)acetate

Description

General Context of Arylacetate Esters in Organic Synthesis

Arylacetate esters, the class of compounds to which Methyl 2-(2,5-difluorophenyl)acetate belongs, are pivotal intermediates in organic synthesis. They serve as precursors to a wide array of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, while the alpha-carbon to the carbonyl group can be functionalized through various reactions, including alkylation and condensation. This versatility makes arylacetate esters valuable starting materials in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Significance of Fluorine Substitution in Aromatic Compounds for Synthetic Chemistry

The introduction of fluorine atoms into aromatic compounds dramatically alters their physicochemical properties. Fluorine is the most electronegative element, and its presence on a phenyl ring can influence the molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. In the realm of medicinal chemistry, the strategic placement of fluorine atoms is a widely employed tactic to enhance the efficacy and pharmacokinetic profile of drug candidates. For instance, fluorinated compounds have been integral to the development of anticancer and anti-inflammatory drugs. mdpi.com The carbon-fluorine bond is exceptionally strong, which can impart increased thermal and chemical stability to the molecule, a desirable trait in materials science applications.

Overview of Research Trajectories for this compound and Related Fluorinated Arylacetates

Research involving this compound and its analogs primarily revolves around its utility as a synthetic intermediate. While specific research exclusively focused on this methyl ester is not extensively documented in publicly available literature, its precursor, 2,5-difluorophenylacetic acid, has garnered more attention. Studies on 2,5-difluorophenylacetic acid have explored its potential in the development of novel therapeutic agents, with investigations into its antibacterial, anti-inflammatory, and anticancer properties.

The synthesis of 2,5-difluorophenylacetic acid can be achieved through methods such as the Friedel-Crafts acylation of 1,4-difluorobenzene (B165170). The subsequent esterification to yield this compound is a standard and efficient chemical transformation.

Patents in the field of medicinal chemistry often cite compounds with the 2,5-difluorophenylacetate moiety. For instance, derivatives have been investigated for their potential in treating a range of conditions including cardiovascular diseases, diabetes, and certain types of cancer. googleapis.com This indicates that this compound likely serves as a key building block in the synthesis of these more complex, biologically active molecules. The research trajectory for this and related fluorinated arylacetates is therefore closely tied to the discovery and development of new pharmaceuticals and advanced materials where the unique properties conferred by the difluorinated phenyl ring are advantageous.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKNABXMQMSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2,5 Difluorophenyl Acetate

Established Synthetic Routes to Methyl 2-(2,5-Difluorophenyl)acetate

Traditional methods for the synthesis of this compound often rely on well-established, fundamental organic reactions. These routes are typically characterized by their reliability and the use of readily available starting materials.

Esterification and Transesterification Approaches Utilizing (2,5-Difluorophenyl)acetic Acid Precursors

The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, (2,5-Difluorophenyl)acetic acid. This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727). chemguide.co.ukresearchgate.net

The general reaction is as follows: F₂C₆H₃CH₂COOH + CH₃OH ⇌ F₂C₆H₃CH₂COOCH₃ + H₂O

Concentrated sulfuric acid is a typical catalyst for this equilibrium-driven process. chemguide.co.uk To drive the reaction toward the product, an excess of methanol is often used, or water is removed as it is formed. The reaction is reversible, and the presence of water can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol. chemguide.co.uk

Alternative esterification methods include reacting (2,5-Difluorophenyl)acetic acid with other methylating agents. For instance, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with methanol. This two-step procedure is often higher yielding and not reversible but involves harsher reagents.

Table 1: Comparison of Esterification Conditions for (2,5-Difluorophenyl)acetic Acid

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification | (2,5-Difluorophenyl)acetic acid, Methanol | H₂SO₄ (conc.) | Reflux | Atom economical, simple procedure | Reversible, may require excess alcohol |

Transesterification, the conversion of one ester to another, is a less common route for this specific compound but is theoretically possible if a different ester of (2,5-Difluorophenyl)acetic acid were more readily available than the acid itself.

Indirect Synthesis Pathways Employing Halogenated Precursors

Indirect routes to this compound often begin with more fundamental halogenated aromatic compounds. These multi-step syntheses provide flexibility and can be advantageous if the primary carboxylic acid precursor is not commercially viable.

One plausible pathway starts with a halogenated toluene (B28343) derivative, such as 2,5-difluorobenzyl bromide. This precursor can undergo nucleophilic substitution with a cyanide salt (e.g., NaCN) to form (2,5-difluorophenyl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile group yields (2,5-difluorophenyl)acetic acid, which can then be esterified as described previously.

Another strategy involves the use of organometallic intermediates. For example, 1-bromo-2,5-difluorobenzene can be converted into a Grignard reagent, (2,5-difluorophenyl)magnesium bromide. This organometallic species can then react with a source of CO₂, such as solid carbon dioxide (dry ice), in a carboxylation reaction to form the corresponding carboxylate salt. Acidic workup liberates (2,5-difluorophenyl)acetic acid, which is then esterified.

Patented industrial syntheses for related fluorinated phenylacetic acids often start with precursors like 2,4,5-trifluoronitrobenzene, involving steps such as condensation with diethyl malonate, reduction of the nitro group, hydrolysis, and decarboxylation to form the phenylacetic acid core. google.com These complex sequences highlight the industrial approaches to constructing the basic scaffold from simple, halogenated starting materials.

Advanced Strategies for the Construction of the (2,5-Difluorophenyl)acetate Moiety

Modern synthetic organic chemistry focuses on developing more efficient, selective, and sustainable methods. For fluorinated compounds, this includes transition-metal-catalyzed reactions and multi-component strategies that can construct the target molecule with high atom economy.

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Arylacetate Synthesis, including C(sp²)–H Borylation and Related Transformations

Transition-metal catalysis has become a cornerstone for the synthesis of fluorinated molecules, offering novel pathways that avoid the need for pre-functionalized substrates. nih.govnih.govrsc.org For the synthesis of the (2,5-difluorophenyl)acetate scaffold, cross-coupling reactions are particularly powerful.

A prominent strategy involves the Suzuki-Miyaura cross-coupling reaction. This could involve coupling an aryl boronic acid or ester with a haloacetate derivative. For instance, (2,5-difluorophenyl)boronic acid could be coupled with a reagent like methyl bromoacetate (B1195939) in the presence of a palladium catalyst.

A more advanced approach involves the direct C(sp²)–H functionalization of a difluorobenzene precursor. Iridium-catalyzed C–H borylation of 1,4-difluorobenzene (B165170) can generate a boronic ester intermediate. nih.govescholarship.org The regioselectivity of this reaction is critical and is influenced by both steric and electronic factors. nih.gov Once formed, this arylboronic ester can participate in a subsequent palladium-catalyzed cross-coupling reaction with a suitable acetate (B1210297) equivalent to construct the final carbon skeleton. nih.gov

Table 2: Illustrative Transition Metal-Catalyzed Approaches

| Reaction Type | Aryl Precursor | Coupling Partner | Catalyst System (Example) | Key Transformation |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (2,5-Difluorophenyl)boronic acid | Methyl Bromoacetate | Pd(PPh₃)₄, Base | C-C bond formation |

These methods represent a more convergent and potentially more efficient approach to fluorinated arylacetates, enabling the late-stage introduction of the acetate moiety. nih.govresearchgate.net

Regioselective and Chemoselective Synthetic Protocols for Difluorinated Aryl Structures

The precise placement of fluorine atoms on an aromatic ring is a significant synthetic challenge. The development of regioselective and chemoselective fluorination and cross-coupling reactions is crucial for efficiently accessing specific isomers like the 2,5-difluoro pattern.

Modern transition-metal-catalyzed C-H activation/fluorination methods have emerged as powerful tools. nih.govnih.gov While often applied to introduce fluorine, the principles of regiocontrol are also relevant for functionalizing an already fluorinated ring. Directing groups can be employed to guide a catalyst to a specific C-H bond for subsequent functionalization (e.g., borylation or coupling). The inherent electronic properties of the C-F bonds in a substrate like 1,4-difluorobenzene also influence the reactivity and regioselectivity of further electrophilic or metal-catalyzed substitutions. The development of catalyst systems that can differentiate between electronically distinct C-H bonds is an active area of research. nih.gov

For example, iron-catalyzed C(sp²)–H borylation has been developed as a sustainable alternative to precious metal catalysts, although controlling regioselectivity can remain a challenge. mdpi.comed.ac.uk The ability to selectively activate the C-H bond at the 2-position of 1,4-difluorobenzene is the key step in building the desired scaffold through these advanced methods.

Multi-component Reactions and Tandem Processes for Arylacetate Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. organic-chemistry.orgtcichemicals.comnih.gov

While no specific MCR has been reported for the direct synthesis of this compound, one can conceptualize such a pathway based on established MCRs. For example, a reaction akin to the Ugi or Passerini reaction could potentially be designed. nih.govmdpi.com A hypothetical Ugi-type reaction could involve 2,5-difluorobenzaldehyde, an amine, an isocyanide, and a carboxylic acid, which after subsequent transformations could lead to the desired arylacetate structure.

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also represent an advanced strategy. A potential tandem process could involve the palladium-catalyzed coupling of 1-bromo-2,5-difluorobenzene with a vinyl ether, followed by an in-situ hydrolysis and oxidation sequence to generate the acetic acid moiety, which could then be esterified. These strategies, while synthetically challenging to develop, embody the principles of modern synthetic efficiency. tcichemicals.com

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of analogues of this compound, such as other phenylacetate (B1230308) esters and related fluorinated aromatic compounds, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. These principles focus on developing sustainable processes by minimizing waste, reducing energy consumption, and utilizing safer chemicals and reaction conditions.

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Research into the synthesis of phenylacetate analogues and fluorinated compounds has demonstrated the feasibility and advantages of solvent-free or reduced-solvent approaches.

Solvent-free reactions, often conducted "neat," can lead to higher reaction rates, improved selectivity, and simplified product purification. For instance, the synthesis of various gem-difluorinated and polyfluoroarylated compounds, which are structural analogues of the difluorophenyl moiety, has been achieved efficiently without the use of any solvent or catalyst. nih.govmdpi.com These reactions are often induced by direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants. nih.gov In some cases, the hydrate (B1144303) form of a reactant can play a crucial role in promoting the neat reaction, as the presence of water facilitates the process. mdpi.com

Similarly, the esterification of phenylacetic acid and other phenols to create ester analogues can be performed under solventless conditions. gcsu.edujetir.org One approach involves reacting phenols with acetic anhydride (B1165640) by carefully monitoring the temperature, avoiding the need for any solvent or traditional acid/base catalysts. jetir.org Another method for synthesizing (4-ethoxyphenyl) 2-phenylacetate, a phenylacetic acid ester analogue, utilizes a heterogeneous acid catalyst under solventless conditions, with an excess of one reactant acting as the solvent. gcsu.edu

The following table summarizes examples of solvent-free conditions applied to the synthesis of relevant analogues.

| Product Type/Reaction | Reactants | Conditions | Yield | Source |

| gem-Difluorinated Compounds | Glyoxal monohydrates, Difluoroenoxysilanes | Room Temperature, Solvent- & Catalyst-Free | Up to 99% | researchgate.net |

| Polyfluoroarylated Compounds | Aniline/Pyrrole/Indole, Pentafluorobenzaldehyde | 80 °C, Solvent- & Catalyst-Free | Moderate | mdpi.com |

| Phenolic Esters | Phenols, Acetic Anhydride | 120 °C, Solvent- & Catalyst-Free | Not specified | jetir.org |

| (4-ethoxyphenyl) 2-phenylacetate | 4-ethoxyphenol, Phenylacetic acid | Reflux, Heterogeneous catalyst, Solvent-Free | Not specified | gcsu.edu |

| Fluorinated 1,3-dicarbonyls | 1,3-dicarbonyl compounds, Selectfluor™ | Solvent-Free | High | researchgate.net |

The development of recyclable catalysts is a cornerstone of green synthesis, as it reduces waste and lowers process costs. For the synthesis of phenylacetate analogues, heterogeneous catalysts are particularly advantageous because they can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity.

One prominent example is the use of metal cation-exchanged montmorillonite (B579905) nanoclays for the liquid-phase esterification of phenylacetic acid. nih.gov These solid acid catalysts, such as Al³⁺-montmorillonite, possess strong Brønsted acid sites that effectively catalyze the reaction. nih.gov The operational simplicity and reusability of these nanoclay catalysts make the process both economical and environmentally friendly. nih.gov Studies have shown these catalysts can be regenerated and reused for up to four cycles. nih.gov

In the synthesis of furan (B31954) analogues, which can be derived from biomass, solid acid catalysts like the polymeric ionic exchange resin Amberlyst® 15 have been successfully employed. researchgate.net This catalyst can be regenerated and reused several times, achieving a consistent product yield after the third or fourth reuse. researchgate.net Similarly, heteropolyacids (HPAs) have been identified as effective and recyclable acid catalysts for synthesizing valuable furan derivatives. nih.gov Certain HPA nanohybrids can be dissolved at high temperatures to create a homogeneous reaction medium and then easily separated and removed from the system at room temperature for reuse. nih.gov

The table below highlights the reusability of various catalytic systems in the synthesis of relevant analogue structures.

| Catalyst | Reaction Type | Substrate/Product Analogue | Reusability | Source |

| Al³⁺-montmorillonite nanoclay | Esterification | p-Cresyl phenyl acetate | Up to 4 cycles | nih.gov |

| Zn²⁺–montmorillonite nanoclay | Deprotection (Ester Hydrolysis) | Phenols from Phenylacetates | Recyclable for 3 cycles | jetir.org |

| Amberlyst® 15 | Hydrolysis/Condensation | Furan derivatives | Multiple cycles with consistent yield after 3-4 uses | researchgate.net |

| ChH₄AlW₁₂O₄₀ (HPA) | Cellulose Conversion | Levulinic Acid (Furan derivative precursor) | Efficiently reused (96%) | nih.gov |

| Polymer-supported Pd-NHC | C(sp³)–H Arylation | Oxindoles | Low metal leaching (0.2–0.3 ppm) in continuous flow | acs.org |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. buecher.de Maximizing atom economy is intrinsically linked to minimizing waste, a key objective for sustainable chemical production.

A practical application of this principle in the synthesis of precursors for phenylacetate analogues can be seen when comparing the Wittig reaction with the Horner-Wadsworth-Emmons (HWE) reaction for alkene formation. youtube.comwikipedia.org Both are crucial methods for creating carbon-carbon double bonds. However, the Wittig reaction generates triphenylphosphine (B44618) oxide as a byproduct, which is a non-polar, high-molecular-weight compound that can be difficult to separate from the desired product. youtube.com In contrast, the HWE reaction produces a water-soluble phosphate (B84403) ester byproduct that is easily removed through simple aqueous washing, significantly simplifying purification and reducing organic waste. youtube.comorganic-chemistry.org This makes the HWE reaction a "greener" and more atom-economical alternative in many contexts.

Key strategies for improving atom economy and minimizing waste include:

Prioritizing Reaction Types: Favoring addition and rearrangement reactions that incorporate all reactant atoms into the product, achieving 100% theoretical atom economy. buecher.denih.gov

Choosing Greener Reagents: Selecting synthetic pathways, like the HWE over the Wittig reaction, that produce benign and easily separable byproducts. youtube.com

Mechanistic Investigations of Reactions Involving Methyl 2 2,5 Difluorophenyl Acetate

Elucidation of Reaction Pathways and Identification of Key Intermediates

Reactions involving methyl 2-(2,5-difluorophenyl)acetate can be broadly categorized into those affecting the ester moiety and those involving the aromatic ring or the benzylic position.

Reactions at the Ester Group: The hydrolysis of this compound, a typical ester reaction, would likely proceed through a nucleophilic acyl substitution mechanism. In either acidic or basic conditions, the reaction pathway is expected to involve a tetrahedral intermediate.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 2-(2,5-difluorophenyl)acetic acid.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the formation of the carboxylate salt and methanol. Protonation of the carboxylate in a subsequent workup step would yield the final carboxylic acid product.

Reactions at the Benzylic Position: The benzylic carbon in this compound is susceptible to reactions such as deprotonation followed by alkylation or condensation. The presence of the electron-withdrawing 2,5-difluorophenyl group and the adjacent ester group acidifies the benzylic protons, facilitating the formation of an enolate intermediate in the presence of a suitable base. This enolate can then act as a nucleophile in various reactions.

Reactions on the Aromatic Ring: The 2,5-difluoro substitution pattern on the phenyl ring directs further electrophilic aromatic substitution reactions. The fluorine atoms are ortho-, para-directing activators (though weak due to their high electronegativity). However, due to steric hindrance from the acetate (B1210297) side chain at the 1-position and the fluorine at the 2-position, electrophilic attack is most likely to occur at the C4 and C6 positions of the aromatic ring.

Analysis of Regioselectivity and Stereoselectivity in Arylacetate Derivatization

Regioselectivity: In the context of derivatization, regioselectivity is a key consideration. For electrophilic aromatic substitution on the 2,5-difluorophenyl ring, the directing effects of the fluorine atoms and the acetate side chain will govern the position of the incoming electrophile. As mentioned, the C4 and C6 positions are the most probable sites for substitution. The precise outcome would depend on the nature of the electrophile and the reaction conditions.

In reactions involving the enolate formed at the benzylic position, regioselectivity is less of a concern as there is only one acidic alpha-carbon. However, in cases where the enolate can react with unsymmetrical electrophiles, the regioselectivity of that reaction would be determined by the electronic and steric properties of the electrophile.

Stereoselectivity: For reactions that introduce a new chiral center, stereoselectivity becomes important. For instance, in an aldol-type condensation of the enolate of this compound with a prochiral aldehyde, the formation of diastereomeric products is possible. The stereochemical outcome would be influenced by the geometry of the enolate (E or Z) and the transition state of the reaction. The use of chiral auxiliaries or catalysts could be employed to control the stereoselectivity of such transformations.

While specific studies on the stereoselective derivatization of this compound are not readily found, principles from asymmetric synthesis of related arylacetates would apply. For example, the use of chiral bases for deprotonation or the addition of chiral ligands to a metal catalyst in alkylation reactions could induce stereoselectivity.

Kinetic and Thermodynamic Studies of Transformations Pertinent to the Acetate and Aryl Moieties

Quantitative kinetic and thermodynamic data for reactions of this compound are scarce in the literature. However, qualitative predictions can be made based on the electronic properties of the substituents.

Kinetics: The rate of hydrolysis of the ester group is influenced by the electronic nature of the aryl group. The two electron-withdrawing fluorine atoms on the phenyl ring would make the carbonyl carbon more electrophilic, thus increasing the rate of nucleophilic attack. Therefore, it is expected that the rate of both acid- and base-catalyzed hydrolysis of this compound would be faster than that of unsubstituted methyl phenylacetate (B1230308).

For reactions at the benzylic position, the electron-withdrawing nature of the difluorophenyl group would stabilize the resulting enolate, thereby increasing the rate of its formation (deprotonation).

In electrophilic aromatic substitution reactions, the stability of the intermediate sigma complex (arenium ion) influences the thermodynamics. The electron-withdrawing fluorine atoms would destabilize the positively charged intermediate, potentially making the reaction less thermodynamically favorable compared to reactions on an unsubstituted benzene (B151609) ring.

Examination of the Role of Catalysis and Reaction Conditions in Directing Product Outcomes

Catalysis and reaction conditions play a pivotal role in controlling the outcome of reactions involving this compound.

Catalysis:

Acid/Base Catalysis: As discussed, acids and bases are crucial for the hydrolysis of the ester. The choice of acid or base and its concentration can affect the reaction rate.

Metal Catalysis: Transition metal catalysts are often employed for cross-coupling reactions. For example, palladium-catalyzed reactions could be used to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring, likely at the positions ortho or para to the fluorine atoms, depending on the specific reaction type (e.g., Suzuki, Heck, Buchwald-Hartwig).

Phase-Transfer Catalysis: For reactions involving the enolate, such as alkylations, phase-transfer catalysts can be effective in transporting the ionic nucleophile from an aqueous or solid phase to an organic phase where the electrophile is present.

Reaction Conditions:

Temperature: Reaction temperature significantly influences the rate of reaction. Higher temperatures generally lead to faster reactions but can sometimes result in decreased selectivity and the formation of side products. For thermodynamically controlled reactions, temperature can also affect the position of the equilibrium.

Concentration: The concentration of reactants and catalysts can influence the reaction kinetics and, in some cases, the product distribution, particularly in competing reactions.

The interplay of these factors—catalyst, temperature, solvent, and concentration—provides a toolbox for chemists to direct the transformations of this compound towards desired products with high yield and selectivity.

Derivatization and Functionalization Strategies of Methyl 2 2,5 Difluorophenyl Acetate

Transformations at the Ester Group: Hydrolysis, Amidation, and Transamidation

The ester functionality of methyl 2-(2,5-difluorophenyl)acetate is a prime site for modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding 2-(2,5-difluorophenyl)acetic acid under either acidic or basic conditions. chemguide.co.uksigmaaldrich.com Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, in an aqueous solution. chemguide.co.uk This reaction is reversible, and to drive it to completion, an excess of water is often used. chemguide.co.uk Alternatively, saponification under basic conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide (B78521), provides an irreversible route to the carboxylate salt, which can then be neutralized to afford the free carboxylic acid. chemguide.co.ukgoogleapis.com A related compound, methyl 2-methyl-2-phenylpropanoate, has been successfully hydrolyzed using sodium hydroxide in a dioxane/water mixture at elevated temperatures. googleapis.com

Amidation: Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine. mdpi.com This transformation often requires a catalyst to proceed at a reasonable rate. mdpi.com Various catalytic systems have been developed for the direct amidation of esters, including those based on nickel, tantalum, and copper-manganese (B8546573) oxides. mdpi.com For instance, a nickel/N-heterocyclic carbene (NHC) system has been shown to be effective for the amidation of methyl esters with a broad range of amines. mdpi.com The reaction of carboxylate salts, which can be generated from the ester via hydrolysis, with amines using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) also provides a reliable route to amides. researchgate.net

Transamidation: This process involves the exchange of the amine portion of an amide and can be relevant after the initial amidation of this compound. The direct transamidation of a derived amide with a different amine is an equilibrium-driven process that often requires catalysis. nih.gov Metal catalysts, such as those based on palladium, titanium, and scandium, have been employed to facilitate this reaction. nih.gov For example, a palladium(II) acetate (B1210297)/2,2'-bipyridine system has been used for the transamidation of tertiary amides. nih.gov Organocatalysts, like L-proline, have also been shown to be effective for transamidation reactions. nih.gov

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Dilute HCl or H2SO4, heat | 2-(2,5-Difluorophenyl)acetic acid |

| NaOH(aq), heat, then H3O+ | 2-(2,5-Difluorophenyl)acetic acid | |

| Amidation | R1R2NH, Catalyst (e.g., Ni(cod)2/IPr), heat | N,N-R1R2-2-(2,5-difluorophenyl)acetamide |

| 1. NaOH(aq) 2. R1R2NH, HBTU, base | N,N-R1R2-2-(2,5-difluorophenyl)acetamide | |

| Transamidation | R3R4NH, Catalyst (e.g., Pd(OAc)2/bpy), heat | N,N-R3R4-2-(2,5-difluorophenyl)acetamide |

Functional Group Modifications on the Difluorophenyl Ring

The difluorophenyl ring offers several positions for the introduction of new functional groups, primarily through electrophilic aromatic substitution and subsequent cross-coupling reactions. The fluorine atoms on the ring act as deactivating groups but direct incoming electrophiles to specific positions. uci.edu

Direct halogenation of the aromatic ring can introduce a versatile handle for further modifications. For instance, bromination of this compound can be achieved to produce compounds like methyl 2-(4-bromo-2,5-difluorophenyl)acetate, which is commercially available. chemscene.com This bromo-derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The bromo-derivative can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, introducing alkyl, aryl, or heteroaryl substituents.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and typically exhibits high trans selectivity. organic-chemistry.org The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edu For the 2,5-difluorophenyl system, the fluorine atoms are ortho, para-directing but deactivating. uci.edu The acetate side chain is also a deactivating group. The regioselectivity of EAS will be governed by the combined directing effects of these substituents. Common EAS reactions include:

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). This reaction is reversible, which can be useful for temporarily blocking a position on the ring. minia.edu.eg

Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comnih.gov This introduces a nitro group (-NO2), which is a strong deactivating group. nih.gov A patent describing the synthesis of 2,4,5-trifluorophenylacetic acid details the nitration of a related difluorophenyl intermediate, followed by reduction of the nitro group. google.com

The resulting nitro-derivative of this compound can then be reduced to the corresponding amino-functionalized compound. google.com Common methods for the reduction of aromatic nitro groups to amines include: google.com

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. google.com

A patent for the preparation of 2,4,5-trifluorophenylacetic acid describes the reduction of 2,5-difluoro-4-nitrophenylacetic acid to 2,5-difluoro-4-aminophenylacetic acid using iron powder in acetic acid and water. google.com

| Reaction | Reagents and Conditions | Product |

| Bromination | Br2, Lewis Acid | Methyl 2-(bromo-2,5-difluorophenyl)acetate |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, base | Methyl 2-(R-2,5-difluorophenyl)acetate |

| Heck Reaction | Alkene, Pd catalyst, base | Methyl 2-(alkenyl-2,5-difluorophenyl)acetate |

| Nitration | HNO3, H2SO4 | Methyl 2-(nitro-2,5-difluorophenyl)acetate |

| Nitro Reduction | H2, Pd/C or Fe, HCl | Methyl 2-(amino-2,5-difluorophenyl)acetate |

Transformations at the Alpha-Carbon of the Acetate Moiety

The alpha-carbon of the acetate group, being adjacent to the carbonyl, possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

Alpha-Halogenation: The alpha-carbon can be halogenated under either acidic or basic conditions. libretexts.orgpressbooks.pub Acid-catalyzed halogenation proceeds through an enol intermediate and typically results in monohalogenation. pressbooks.pub In contrast, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons. pressbooks.pub For esters, these reactions are generally less facile than for ketones but can be achieved with appropriate reagents.

Alpha-Alkylation: The enolate generated from this compound can undergo nucleophilic attack on an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. The choice of base and reaction conditions is crucial to avoid side reactions such as self-condensation.

Exploration of Chiral Derivatization Techniques and Enantiomeric Resolution Strategies

The alpha-carbon of 2-(2,5-difluorophenyl)acetic acid and its derivatives can be a stereocenter, leading to the existence of enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry is important.

Chiral Resolution: Racemic 2-(2,5-difluorophenyl)acetic acid can be resolved into its individual enantiomers through several methods. wikipedia.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent), such as a chiral amine, to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid. wikipedia.org

Kinetic Resolution: This technique utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic starting material. mdpi.com For example, an enantioselective esterification using a chiral acyl-transfer catalyst can convert one enantiomer to an ester while leaving the other enantiomer largely unreacted. mdpi.comresearchgate.net A study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, which are structurally similar, employed a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in the presence of an achiral alcohol and a coupling agent. mdpi.com This approach could potentially be applied to resolve 2-(2,5-difluorophenyl)acetic acid or its derivatives.

Chiral Chromatography: The racemic mixture can also be separated using chiral stationary phases in high-performance liquid chromatography (HPLC).

Enantioselective Synthesis: An alternative to resolution is the direct synthesis of a single enantiomer. This can be achieved through various asymmetric synthesis strategies, such as using chiral auxiliaries, chiral catalysts, or enantioselective enzymatic reactions.

Computational and Theoretical Studies on Methyl 2 2,5 Difluorophenyl Acetate

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO interactions)

No specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or electronic transitions for Methyl 2-(2,5-difluorophenyl)acetate were found.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Publicly accessible research predicting spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound through quantum chemical calculations could not be located.

Computational Modeling of Reaction Mechanisms and Transition States

The literature search did not uncover any computational studies modeling the reaction mechanisms or identifying the transition states involving this compound.

Conformational Analysis and Intermolecular Interactions

Specific computational analyses of the conformational isomers, potential energy surfaces, or intermolecular interaction patterns of this compound are not available in the reviewed sources.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

No QSPR studies using this compound as a subject for developing predictive models of its physicochemical properties were found.

Synthetic Utility of Methyl 2 2,5 Difluorophenyl Acetate As a Building Block

Precursor for Advanced Fluorinated Organic Scaffolds in Medicinal Chemistry Research

The incorporation of fluorine into organic molecules is a critical strategy in modern drug discovery. nih.gov Methyl 2-(2,5-difluorophenyl)acetate serves as a readily available starting material for creating advanced fluorinated scaffolds. The 2,5-difluorophenyl moiety is a sought-after structural motif due to its unique electronic properties and its ability to modulate the acidity or basicity of nearby functional groups and improve interactions with biological targets. nih.gov

Research in medicinal chemistry frequently utilizes this building block to construct novel therapeutic agents. For example, derivatives of this compound can act as precursors for developing new treatments for a variety of conditions, including neurological disorders and cancer. smolecule.com The synthesis of these advanced scaffolds often involves the conversion of the methyl ester group into other functionalities, such as amides or carboxylic acids, which then participate in coupling reactions to build larger, more complex molecules. This approach allows for the systematic exploration of chemical space around the difluorophenyl core, facilitating the development of structure-activity relationships (SAR) for new drug candidates. The stability conferred by the carbon-fluorine bonds often leads to compounds with improved metabolic profiles. mdpi.com

Application in the Construction of Heterocyclic Systems Containing the 2,5-Difluorophenyl Acetate (B1210297) Moiety

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound is a key intermediate in the construction of various heterocyclic systems where the 2,5-difluorophenyl moiety is a critical pharmacophore. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2,5-difluorophenyl)acetic acid, or converted to other reactive intermediates that are then used in cyclization reactions to form the desired heterocyclic rings.

The versatility of this compound is particularly evident in the synthesis of a wide array of nitrogen-containing heterocycles. frontiersin.orgmdpi.com

Quinolines: The synthesis of quinoline (B57606) derivatives, which are known for their broad spectrum of biological activities, can be achieved through various methods, such as the Doebner–von Miller reaction. nih.gov In these syntheses, derivatives of 2-(2,5-difluorophenyl)acetic acid can be used to construct the quinoline core, resulting in molecules that incorporate the desirable fluorinated phenyl group. nih.gov

Diazabicyclooctanes (DBOs): DBOs are a crucial class of compounds, most notably used as β-lactamase inhibitors. researchgate.net The synthesis of novel DBO derivatives often involves multi-step sequences where a side chain, potentially derived from this compound, is attached to the bicyclic core. beilstein-journals.orgrsc.org

Benzimidazoles: A common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netrsc.org Hydrolyzing this compound to its corresponding carboxylic acid provides a direct precursor for reaction with o-phenylenediamines to yield 2-((2,5-difluorophenyl)methyl)benzimidazoles. chalcogen.romdpi.com

Dihydropyrimidines and Oxadiazoles (B1248032): The synthesis of these five- and six-membered heterocycles often involves cyclocondensation reactions. The 2,5-difluorophenylacetyl group can be incorporated by first converting the starting ester into a more reactive intermediate, such as a hydrazide for oxadiazole synthesis or a β-ketoester equivalent for dihydropyrimidine (B8664642) synthesis.

Pyrrolidines: Pyrrolidine (B122466) rings are ubiquitous in pharmaceuticals and natural products. researchgate.net Synthetic strategies often rely on cyclization reactions where the substituents are introduced from versatile building blocks. organic-chemistry.orgnih.gov The 2,5-difluorophenylmethyl group can be incorporated into pyrrolidine scaffolds through various multi-step synthetic routes starting from the title compound.

| Heterocycle Class | General Synthetic Approach | Significance of the 2,5-Difluorophenyl Moiety |

|---|---|---|

| Quinolines | Cyclocondensation reactions (e.g., Doebner-von Miller, Friedländer synthesis) using a difluorophenylacetyl precursor. nih.gov | Enhances biological activity, including potential antimicrobial and anticancer properties. allresearchjournal.com |

| Diazabicyclooctanes (DBOs) | Acylation of the DBO core with a 2-(2,5-difluorophenyl)acetic acid derivative. beilstein-journals.org | Modulates the inhibitory profile against enzymes like β-lactamases. researchgate.net |

| Benzimidazoles | Condensation of o-phenylenediamines with 2-(2,5-difluorophenyl)acetic acid or its derivatives. researchgate.netmdpi.com | Contributes to a wide range of pharmacological activities, including anthelmintic and antifungal properties. rsc.org |

| Oxadiazoles | Cyclization of acylhydrazides derived from 2-(2,5-difluorophenyl)acetic acid. | Often used as bioisosteres for ester and amide groups, improving pharmacokinetic properties. |

| Pyrrolidines | Incorporation via multi-step sequences involving alkylation or acylation reactions. organic-chemistry.orgnih.gov | Serves as a key substituent in designing enzyme inhibitors and receptor ligands. researchgate.net |

The utility of this compound extends to the synthesis of sulfur-containing heterocycles, which are also prevalent in pharmacologically active compounds. nih.govdigitellinc.com

Tetrahydrothiazoles: The synthesis of tetrahydrothiazole derivatives can be accomplished through the reaction of β-amino thiols with carbonyl compounds or their equivalents. The 2,5-difluorophenylacetyl group can be introduced by using appropriately substituted precursors derived from the starting ester.

Thiadiazoles: 1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazides followed by cyclization. nih.gov The synthesis starts by converting this compound into its corresponding acyl thiosemicarbazide, which is then cyclized, often under acidic conditions, to form the 2,5-disubstituted 1,3,4-thiadiazole (B1197879) ring. nih.govresearchgate.netsphinxsai.com Similarly, other isomers like 1,2,4-thiadiazoles can be accessed through different cyclization strategies. isres.org

| Heterocycle Class | General Synthetic Approach | Significance of the 2,5-Difluorophenyl Moiety |

|---|---|---|

| Tetrahydrothiazoles | Cyclocondensation of precursors like β-amino thiols with derivatives of 2-(2,5-difluorophenyl)acetic acid. | Contributes to diverse biological activities, including antimicrobial and anti-inflammatory profiles. |

| Thiadiazoles | Dehydrative cyclization of acyl thiosemicarbazides derived from the corresponding acid hydrazide. nih.govisres.org | Acts as a key pharmacophore in anticonvulsant, antimicrobial, and anticancer agents. sphinxsai.com |

Intermediate in Multi-Step Organic Synthesis Sequences for Diversification

One of the primary values of this compound in organic synthesis is its role as a versatile intermediate that enables molecular diversification. researchgate.net The ester functional group is a gateway to a variety of other chemical entities. For example:

Saponification of the methyl ester yields 2-(2,5-difluorophenyl)acetic acid. This carboxylic acid is a building block in its own right, readily participating in amide bond formation (e.g., via DCC or HATU coupling agents) or other condensation reactions. researchgate.net

Aminolysis with various amines can produce a library of corresponding amides.

Reduction of the ester, typically with agents like lithium aluminum hydride, affords 2-(2,5-difluorophenyl)ethanol, which can be further functionalized.

Reaction with hydrazine produces the corresponding acid hydrazide, a key precursor for synthesizing heterocycles like oxadiazoles and thiadiazoles. nih.govsphinxsai.com

This ability to easily convert the ester into other functional groups allows chemists to use this compound as a common starting point in multi-step syntheses. From this single intermediate, a diverse range of final products with different functionalities and heterocyclic cores can be generated, which is a highly efficient strategy in discovery chemistry for creating libraries of related compounds for biological screening.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 2,5 Difluorophenyl Acetate and Its Derivatives

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis of ¹H, ¹³C, and ¹⁹F NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For Methyl 2-(2,5-difluorophenyl)acetate, a complete characterization would involve ¹H, ¹³C, and ¹⁹F NMR analysis.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons (-OCH₃) and the methylene (B1212753) protons (-CH₂-). The aromatic protons on the difluorophenyl ring would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the methyl and methylene carbons, and the six carbons of the aromatic ring. The carbons attached to fluorine would show characteristic splitting (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 5 on the phenyl ring. The chemical shifts and coupling constants would be indicative of their electronic environment.

A representative data table for the expected NMR analysis is shown below, though specific chemical shifts (δ) and coupling constants (J) are not available from the search results.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

| ¹H | 3.5 - 4.0 | Singlet (s) | -OCH₃ |

| 3.5 - 4.0 | Singlet (s) or Doublet of Doublets (dd) | -CH₂- | |

| 6.8 - 7.5 | Multiplets (m) | Aromatic CH | |

| ¹³C | 168 - 175 | Singlet (s) or Triplet (t) | C=O |

| 150 - 165 | Doublets (d) | C-F | |

| 110 - 130 | Doublets (d) or Doublet of Doublets (dd) | Aromatic C-H & C-C | |

| 50 - 55 | Singlet (s) | -OCH₃ | |

| 35 - 45 | Singlet (s) or Triplet (t) | -CH₂- | |

| ¹⁹F | -110 to -130 | Multiplet (m) | Ar-F |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The most prominent peaks would be due to the carbonyl group of the ester and the carbon-fluorine bonds.

A table of expected FT-IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂-) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1200 | C-O Stretch | Ester |

| ~1100-1300 | C-F Stretch | Aryl Fluoride |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₈F₂O₂), the calculated monoisotopic mass is 186.04924 Da. uni.lu HRMS analysis would be used to confirm this precise mass experimentally.

Furthermore, fragmentation studies, often using techniques like tandem mass spectrometry (MS/MS), would reveal the characteristic fragmentation patterns of the molecule. Common fragmentation pathways for this ester would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as fragmentation of the aromatic ring.

| Ion Formula | Calculated m/z | Possible Identity |

| [C₉H₈F₂O₂]⁺ | 186.0492 | Molecular Ion (M⁺) |

| [C₈H₅F₂O]⁺ | 155.0308 | [M - OCH₃]⁺ |

| [C₇H₅F₂]⁺ | 127.0359 | [M - COOCH₃]⁺ |

X-ray Single Crystal Diffraction for Elucidation of Solid-State Molecular and Supramolecular Structures

X-ray Single Crystal Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

The analysis would also reveal the supramolecular structure, detailing how the molecules pack in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as C-H···O or C-H···F hydrogen bonds and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the compound in its solid form. No published crystallographic data for this specific compound was found in the search results.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The synthesis of fluorinated arylacetates like Methyl 2-(2,5-difluorophenyl)acetate often faces challenges in achieving high efficiency and selectivity. The development of novel catalytic systems is a primary focus of future research to overcome these limitations. The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic properties, driving the demand for more effective pharmaceuticals. archivemarketresearch.com

Current research is exploring a range of catalysts to improve the synthesis of fluorinated compounds. These include transition metal catalysts, organocatalysts, and biocatalysts, each offering unique advantages. For instance, advancements in transition metal catalysis are leading to the development of more active and selective catalysts for cross-coupling reactions, which are fundamental to the synthesis of arylacetates. Similarly, organocatalysis presents a metal-free alternative, often with high enantioselectivity. The use of biocatalysts, such as enzymes, is also gaining traction due to their high specificity and mild reaction conditions. researchgate.net

Future research will likely focus on the design of catalysts with tailored properties for the synthesis of this compound. This includes the development of catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide high yields of the desired product with minimal byproducts. The ultimate goal is to create more sustainable and cost-effective synthetic routes to this important chemical intermediate. The growing focus on green chemistry principles is pushing the industry toward more environmentally friendly fluorination methods. archivemarketresearch.com

Table 1: Comparison of Potential Catalytic Systems for Arylacetate Synthesis

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Transition Metal Catalysis | High reactivity and versatility in cross-coupling reactions. | Development of ligands to enhance selectivity and catalyst stability. |

| Organocatalysis | Metal-free, often providing high enantioselectivity. | Design of new chiral catalysts for asymmetric synthesis. |

| Biocatalysis | High specificity, mild reaction conditions, and environmentally friendly. | Enzyme engineering to improve substrate scope and catalytic efficiency. researchgate.net |

| Photoredox Catalysis | Access to novel reaction pathways using visible light. | Exploration of new photocatalysts and reaction conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the manufacturing of pharmaceuticals and fine chemicals. pharmtech.com The integration of flow chemistry and automated synthesis platforms offers numerous advantages for the scalable production of this compound, including improved safety, efficiency, and consistency. pharmtech.commdpi.com Flow chemistry is a natural fit with fluorination reactions, particularly those involving conventional toxic and corrosive reagents. pharmtech.com

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. thieme-connect.de The small reaction volumes in flow systems also enhance safety, particularly when dealing with highly reactive or hazardous reagents. pharmtech.com Furthermore, the continuous nature of flow chemistry enables seamless integration with in-line purification and analysis, streamlining the entire production process. thieme-connect.de

Automated synthesis platforms, combined with flow chemistry, can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of libraries of compounds for drug discovery. chimia.ch These platforms can automatically vary reaction parameters and reagents, allowing for a high-throughput screening approach to identify the optimal synthetic route. The future of scalable production for compounds like this compound will likely involve fully automated, continuous manufacturing processes that are both efficient and adaptable to changing demands. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Fluorinated Arylacetates

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Challenging due to heat and mass transfer limitations. | Readily scalable by extending reaction time or using parallel reactors. |

| Safety | Higher risk due to large volumes of hazardous materials. pharmtech.com | Enhanced safety due to small reaction volumes and better control. pharmtech.compharmtech.com |

| Process Control | Difficult to maintain precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. thieme-connect.de |

| Efficiency | Often lower yields and requires extensive purification. | Higher yields and purity, with potential for in-line purification. thieme-connect.de |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

Development of Advanced Computational Tools for Predictive Synthesis and Reactivity of Fluorinated Arylacetates

The development of advanced computational tools is poised to revolutionize the way chemists approach the synthesis and study of fluorinated arylacetates. These tools, which include quantum mechanics (QM) calculations, molecular dynamics (MD) simulations, and machine learning (ML) algorithms, can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic routes. rsc.org

QM methods can be used to model the electronic structure of molecules and transition states, providing a detailed understanding of reaction pathways and energy barriers. This information can be used to predict the feasibility of a reaction and to identify potential side reactions. MD simulations can model the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that can influence reactivity.

Machine learning is emerging as a particularly powerful tool for predictive chemistry. rsc.org By training ML models on large datasets of known reactions, it is possible to predict the outcome of new reactions with a high degree of accuracy. These models can be used to predict the optimal reaction conditions, identify the most promising catalysts, and even suggest novel synthetic routes. The application of these computational tools to fluorinated arylacetates will accelerate the discovery and development of new synthetic methods and a deeper understanding of their chemical behavior.

Table 3: Application of Computational Tools in Arylacetate Research

| Computational Tool | Application | Potential Impact |

|---|---|---|

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and transition state analysis. | Rational design of catalysts and reaction conditions. |

| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. | Understanding solvent effects and conformational preferences. |

| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. rsc.org | Accelerated discovery of new synthetic routes and catalysts. rsc.org |

| QSAR/QSPR Models | Prediction of biological activity and physicochemical properties. mdpi.com | Efficient screening of virtual compound libraries. |

Investigation into New Chemical Transformations Enabled by the 2,5-Difluorophenylacetate Scaffold

The 2,5-difluorophenylacetate scaffold is a versatile building block that can be used to synthesize a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai The unique electronic properties conferred by the two fluorine atoms on the phenyl ring can influence the reactivity of the molecule and enable new chemical transformations. pharmtech.com

Future research will focus on exploring the full synthetic potential of this scaffold. This includes the development of new methods for functionalizing the aromatic ring, the ester group, and the benzylic position. For example, the development of novel C-H activation methods could allow for the direct introduction of new functional groups onto the phenyl ring, bypassing the need for pre-functionalized starting materials.

Furthermore, the 2,5-difluorophenylacetate moiety can be incorporated into larger molecules to modulate their properties. In medicinal chemistry, this scaffold can be used as a bioisostere to improve the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. researchgate.net In materials science, the incorporation of this fluorinated moiety can enhance the thermal stability and optical properties of polymers and other materials. researchgate.net The investigation into new chemical transformations of the 2,5-difluorophenylacetate scaffold will undoubtedly lead to the discovery of new molecules with valuable properties.

Table 4: Potential Chemical Transformations of the 2,5-Difluorophenylacetate Scaffold

| Reaction Type | Target Position | Potential Products |

|---|---|---|

| C-H Functionalization | Aromatic Ring | Substituted arylacetates with diverse functionalities. |

| Cross-Coupling Reactions | Aromatic Ring (via halogenation) | Biaryl compounds and other complex aromatic structures. |

| Ester Modification | Ester Group | Amides, carboxylic acids, and other ester derivatives. |

| Benzylic Functionalization | Benzylic Carbon | α-Substituted arylacetates with chiral centers. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2,5-difluorophenyl)acetate, and how do reaction conditions influence yield?

this compound is synthesized via multi-step reactions involving esterification, coupling, and purification. Key steps include:

- Esterification : Use of borane-pyridine complexes under nitrogen atmosphere to reduce intermediates, achieving ~79% yield after reverse-phase chromatography .

- Solvent selection : Ethyl acetate and methanol are common solvents for extraction and reaction steps, while DMF facilitates high-temperature coupling reactions .

- Catalysts : Pyridine and trioxatriphosphinic acid enhance reaction efficiency in acylation steps .

- Yield optimization : Reduced pressure concentration and phase separation improve purity, critical for downstream applications .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

- NMR : H and C NMR verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm) and ester carbonyl signals (δ ~170 ppm) .

- LCMS : A molecular ion peak at m/z 411.5 [M+H] and HPLC retention time (1.03 min) confirm molecular weight and purity .

- HPLC : Reverse-phase chromatography (acetonitrile/water) resolves impurities, ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic potential maps : Fluorine atoms induce electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity .

- Thermochemical data : Atomization energies and ionization potentials predict stability under reaction conditions .

- Correlation-energy models : Colle-Salvetti-type formulas estimate electron density distributions, aiding in mechanistic studies .

Q. What strategies resolve contradictions in reaction yields reported for similar difluorophenyl esters?

- Parameter screening : Adjusting temperature (e.g., 0°C for borane-pyridine reactions vs. 80°C for cesium carbonate-mediated coupling) impacts kinetics and side reactions .

- Catalyst optimization : Substituting pyridine with DMAP or using Pd catalysts in coupling steps may improve reproducibility .

- Analytical validation : Cross-checking HPLC and LCMS data ensures consistency across batches .

Q. How do structural modifications to the difluorophenyl group affect bioactivity in related compounds?

- TRK kinase inhibition : Derivatives with pyrrolidine or pyrazole substituents show enhanced binding to kinase active sites, as seen in patents for anticancer agents .

- Fluorine positioning : 2,5-Difluoro substitution (vs. 2,3- or 2,4-) optimizes steric and electronic interactions, improving target affinity .

- Ester vs. amide linkages : Methyl esters enhance membrane permeability compared to bulkier groups, critical for in vivo efficacy .

Methodological Considerations

Q. What purification techniques are critical for isolating this compound from complex mixtures?

- Chromatography : C18 reverse-phase columns (acetonitrile/water gradient) separate polar byproducts .

- Extraction : Ethyl acetate partitions organic layers from aqueous phases, with brine washes reducing emulsion formation .

- Drying agents : Sodium sulfate removes residual water, preventing hydrolysis of the ester group .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Core modifications : Introduce heterocycles (e.g., pyrazole, isoxazole) to the phenyl ring to modulate electronic properties .

- Functional group swaps : Replace the methyl ester with ethyl or tert-butyl esters to study steric effects on bioavailability .

- Fluorine substitution : Compare 2,5-difluoro with mono- or tri-fluoro analogs to assess halogen bonding contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.